molecular formula C22H15N3O6 B3677989 N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide

N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide

Cat. No. B3677989
M. Wt: 417.4 g/mol
InChI Key: LYZZSPZISSGWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide, also known as FANFT, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is a member of the nitrofurans family, which are known for their antibacterial and antitumor activities. FANFT has been extensively studied for its mechanism of action and its potential applications in various fields of research.

Mechanism of Action

N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide exerts its biological effects through the formation of electrophilic metabolites that can react with DNA and other cellular macromolecules. The primary metabolite of N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide, N-hydroxy-2-furylacetamide, has been shown to be a potent mutagen and carcinogen, and its ability to form DNA adducts has been extensively studied. N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has also been shown to induce oxidative stress and to interfere with the normal functioning of cellular signaling pathways.
Biochemical and Physiological Effects:
N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has been found to have a wide range of biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA synthesis, and the activation of cellular stress response pathways. N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. However, N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has also been found to have toxic effects on normal cells, and its use in clinical settings is limited by its potential for inducing mutagenesis and carcinogenesis.

Advantages and Limitations for Lab Experiments

N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has several advantages for use in lab experiments, including its high potency and specificity for inducing DNA damage. It is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has several limitations, including its potential for inducing mutagenesis and carcinogenesis, as well as its toxicity to normal cells. Researchers must exercise caution when using N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide in lab experiments and must take steps to minimize its potential for harm.

Future Directions

There are several potential future directions for research involving N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide. One area of interest is the development of new drugs that are based on the chemical structure of N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide and that may have improved efficacy and safety profiles. Another area of interest is the use of N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide as a tool for studying the mechanisms of DNA repair and replication, as well as the cellular response to oxidative stress. Additionally, further research is needed to fully understand the potential risks and benefits of using N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide in clinical settings, and to develop strategies for minimizing its potential for harm.

Scientific Research Applications

N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has been used in a wide range of scientific research applications, including cancer research, DNA damage studies, and mutagenesis assays. It has been found to be a potent mutagen and carcinogen, and its ability to induce DNA damage has been extensively studied. N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide has also been used as a tool for studying the mechanisms of DNA repair and replication.

properties

IUPAC Name

N-[3-(furan-2-carbonylamino)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c26-21(19-9-4-12-30-19)23-14-5-3-6-15(13-14)24-22(27)20-11-10-18(31-20)16-7-1-2-8-17(16)25(28)29/h1-13H,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZZSPZISSGWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(furan-2-ylcarbonyl)amino]phenyl}-5-(2-nitrophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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